molecular formula C6H4F2N2O2 B1295537 4,5-Difluoro-2-nitroaniline CAS No. 78056-39-0

4,5-Difluoro-2-nitroaniline

Cat. No.: B1295537
CAS No.: 78056-39-0
M. Wt: 174.1 g/mol
InChI Key: WDMCABATCGQAKK-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2 It is characterized by the presence of two fluorine atoms and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,5-Difluoro-2-nitroaniline typically involves the nitration and fluorination of aniline compounds. The process begins with the nitration of aniline using concentrated nitric acid, followed by treatment with sodium nitrite or ammonium nitrite to generate 2-nitroaniline. Subsequently, the fluorination step is carried out using fluorinating agents such as elemental fluorine or other fluorinating reagents .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings

Properties

IUPAC Name

4,5-difluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMCABATCGQAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228702
Record name Benzenamine, 4,5-difluoro-2-nitro-
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Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78056-39-0
Record name 4,5-Difluoro-2-nitroaniline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,5-difluoro-2-nitro-
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Record name 78056-39-0
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Record name Benzenamine, 4,5-difluoro-2-nitro-
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Synthesis routes and methods I

Procedure details

A solution of N-(4,5-difluoro-2-nitrophenyl)acetamide (70 g) in concentrated hydrochloric acid (110 ml) and ethanol (440 ml) was refluxed for 2 hours. The reaction mixture was poured into ice water (1.5 liter) and the resulting precipitate was collected by filtration and washed with chilled water sufficiently to give the title compound (53.2 g) as yellow prisms, mp 109°-109.5° C.
Quantity
70 g
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reactant
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110 mL
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440 mL
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solvent
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ice water
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1.5 L
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 6.51 g. of 4,5-difluoro-2-nitroacetanilide and 100 ml. of 6 N aqueous hydrochloric acid was heated to refluxing temperature for about 2 hours. The reaction mixture was then cooled. Crystals which formed were separated by filtration, and the separated crystals were washed with water, dried, and recrystallized from a hexane-dichloromethane solvent mixture. A yield of 5.0 g. of 4,5-difluoro-2-nitroaniline was obtained, melting at 106°-108° C.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 3,4-difluoroacetanilide (85.5 g) in sulfuric acid (850 ml) is added gradually with stirring potassium nitrate (55.5 g) at room temperature during which the temperature raises to 60° C. The mixture is stirred at 60° C. for one hour. The reaction mixture is poured into ice water, and the precipitated crystals are taken by filtration. The precipitates are dissolved in dichloromethane and washed with aqueous sodium hydrogen carbonate, water and aqueous sodium hydrogen carbonate, water and aqueous saturated sodium chloride in this order and dried. The solvent is removed by concentration and washed with n-hexane. The resulting crystals are taken by filtration and dried to give 2-nitro-4,5-difluoroaniline (54 g).
Quantity
85.5 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4,5-Difluoro-2-nitroaniline being investigated as a potential component for protein immobilization?

A1: this compound demonstrates promise as a linker molecule for attaching proteins to surfaces, a crucial aspect of protein chip technology. [] The molecule's structure features a this compound amide moiety. This moiety is hypothesized to facilitate covalent bonding with nucleophilic groups like amines and thiols, which are commonly found in proteins. [] Researchers anticipate that this covalent attachment will enable the development of well-defined protein arrays for studying protein-ligand interactions, protein-protein interactions, and antibody-antigen interactions. []

Q2: How does the reactivity of this compound with thiols compare to its reactivity with amines?

A2: Preliminary studies using a model amide derived from this compound suggest that the molecule reacts more rapidly and efficiently with thiols compared to amines. [] This enhanced reactivity towards thiols is a promising finding, as it suggests the potential for highly selective protein immobilization strategies targeting cysteine residues. Further research is necessary to fully understand the kinetics and optimal conditions for these reactions in the context of protein immobilization. []

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